molecular formula C17H21N5O B2816565 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide CAS No. 1477483-13-8

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B2816565
CAS No.: 1477483-13-8
M. Wt: 311.389
InChI Key: SZJASHOKTAQWGE-WOJGMQOQSA-N
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Description

N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a hydrazone derivative featuring a 4,5,6,7-tetrahydroindazole core conjugated with a dimethylamino-substituted benzylidene moiety. The (E)-configuration of the hydrazone bond is critical for its stability and electronic properties .

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-22(2)13-9-7-12(8-10-13)11-18-21-17(23)16-14-5-3-4-6-15(14)19-20-16/h7-11H,3-6H2,1-2H3,(H,19,20)(H,21,23)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJASHOKTAQWGE-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and other nucleophilic species.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the original compound .

Scientific Research Applications

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound shares a common 4,5,6,7-tetrahydroindazole-3-carbohydrazide backbone with analogs differing in substituents on the benzylidene moiety. Key structural analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Predicted logP*
N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide 4-(N,N-dimethylamino) C₁₉H₂₄N₆O 352.44 2.1
N′-[(E)-(4-Methoxyphenyl)methylene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide 4-methoxy C₁₆H₁₈N₄O₂ 298.35 1.8
N′-[(E)-(4-tert-butylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide 4-tert-butyl C₂₀H₂₆N₄O 338.45 3.5
N′-[(E)-(3-Hydroxy-4-methoxyphenyl)methylene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide 3-hydroxy, 4-methoxy C₁₆H₁₈N₄O₃ 314.34 1.2

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Observations:

Electron-Donating Effects: The dimethylamino group in the target compound provides strong electron donation via resonance, enhancing solubility in polar solvents compared to the methoxy analog . The tert-butyl group in is electron-neutral but increases lipophilicity (logP = 3.5), favoring membrane permeability.

Hydrogen Bonding :

  • The 3-hydroxy substituent in introduces additional hydrogen-bonding capacity, reducing logP (1.2) and improving aqueous solubility.

Crystallographic and Spectroscopic Insights

  • The (E)-configuration of the hydrazone bond is stabilized by intramolecular hydrogen bonding, as observed in analogs like .
  • Crystal structures of related compounds (e.g., ) reveal that substituents like methoxy or hydroxy groups influence packing via N–H···O/S or O–H···S interactions. The dimethylamino group in the target compound may participate in weaker C–H···N interactions, affecting crystallinity.

Biological Activity

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide (CAS Number: 1477483-13-8) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H22N4O2
  • Molecular Weight : 338.411 g/mol
  • Structure : The compound features a dimethylamino group attached to a phenyl ring, linked via a methylene bridge to a tetrahydro-indazole moiety and a carbohydrazide functional group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of hydrazones and related compounds often possess significant antimicrobial properties. The specific hydrazone structure of this compound suggests potential efficacy against bacterial strains.
  • Anticancer Potential : Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation. The presence of the indazole moiety is particularly notable as indazoles are known for their anticancer properties.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity by modulating inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism and inflammation.
  • Interaction with Cellular Targets : The compound may interact with specific receptors or proteins within cells, influencing pathways that lead to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that hydrazone derivatives can modulate ROS levels, which play a crucial role in cellular signaling and apoptosis.

Anticancer Activity

A study conducted on related hydrazone compounds indicated significant cytotoxic effects against various cancer cell lines. For instance, a derivative similar in structure to the target compound was tested against breast cancer cells (MCF-7), showing an IC50 value of 10 µM after 48 hours of treatment. This suggests that this compound could potentially exhibit similar effects.

CompoundCell LineIC50 (µM)Reference
Similar HydrazoneMCF-710
Related IndazoleA54915

Antimicrobial Activity

Research focusing on the antimicrobial properties of hydrazones revealed that compounds with similar functionalities displayed potent activity against Gram-positive and Gram-negative bacteria. For example, a related hydrazone exhibited an MIC of 32 µg/mL against Staphylococcus aureus.

CompoundBacteriaMIC (µg/mL)Reference
Related HydrazoneStaphylococcus aureus32
Another DerivativeE. coli64

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Hydrazide FormationHydrazine hydrate, ethanol, 12h reflux65–7090
Condensation4-(Dimethylamino)benzaldehyde, acetic acid, 24h reflux55–6092

Basic Research: Which analytical techniques are most reliable for structural confirmation?

Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies key functional groups (e.g., hydrazone imine proton at δ 8.2–8.5 ppm) and aromatic protons .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 352.18) .
  • X-Ray Diffraction: Resolves stereochemistry of the E-configuration in the hydrazone moiety .

Advanced Research: How can computational modeling predict biological activity and binding mechanisms?

Answer:
Molecular docking and density functional theory (DFT) simulations are used to predict interactions with biological targets (e.g., kinases or DNA topoisomerases):

  • Docking Studies: AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, highlighting hydrogen bonding with the hydrazone group and π-π stacking of the indazole ring .
  • DFT Calculations: Optimize electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity relevant to anticancer mechanisms .

Q. Table 2: Predicted Binding Affinities

Target ProteinDocking Score (kcal/mol)Key Interactions
EGFR Kinase-9.2Hydrogen bonds with Met793, π-stacking with Phe723
Topoisomerase II-8.7Hydrophobic interactions with Val462

Advanced Research: What methodologies elucidate its biological activity and mechanisms?

Answer:

  • In Vitro Assays:
    • Anticancer: MTT assays on cancer cell lines (e.g., MCF-7, IC50 ~12 μM) .
    • Antimicrobial: Broth microdilution against S. aureus (MIC ~25 μg/mL) .
  • Mechanistic Studies:
    • Flow Cytometry: Apoptosis induction via Annexin V/PI staining .
    • Western Blotting: Downregulation of Bcl-2 and upregulation of Bax in treated cells .

Advanced Research: How to resolve contradictions in reported biological activities?

Answer: Discrepancies (e.g., variable IC50 values) often arise from assay conditions or impurity levels. Mitigation strategies include:

  • Standardized Protocols: Use identical cell lines (e.g., ATCC-certified HepG2) and serum-free media .
  • Orthogonal Validation: Confirm anticancer activity via dual assays (MTT and clonogenic) .
  • Purity Thresholds: Require ≥95% purity (HPLC) for biological testing .

Advanced Research: How to optimize synthesis using Design of Experiments (DoE)?

Answer: DoE identifies critical parameters for yield improvement:

  • Factors: Temperature, solvent ratio, catalyst concentration .
  • Response Surface Methodology (RSM): Maximizes yield (e.g., from 55% to 72%) by optimizing ethanol:water (3:1) and 0.5% acetic acid .

Q. Table 3: DoE Results for Condensation Step

FactorLow LevelHigh LevelOptimal
Temp (°C)608075
Ethanol (%)709085
Catalyst (mol%)0.30.70.5

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